molecular formula C9H8Cl2O2 B13865369 3,4-Dichloro-5-ethoxybenzaldehyde

3,4-Dichloro-5-ethoxybenzaldehyde

Cat. No.: B13865369
M. Wt: 219.06 g/mol
InChI Key: LQSKJMPKGSESRE-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₈Cl₂O₂
Molecular Weight: 219.06 g/mol
IUPAC Name: 3,4-Dichloro-5-ethoxybenzaldehyde
Structure: A benzaldehyde derivative with chlorine atoms at positions 3 and 4 and an ethoxy group (-OCH₂CH₃) at position 5 on the aromatic ring (Fig. 1) .

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

3,4-dichloro-5-ethoxybenzaldehyde

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-5H,2H2,1H3

InChI Key

LQSKJMPKGSESRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination of Ethoxybenzaldehyde: One common method involves the chlorination of 5-ethoxybenzaldehyde using chlorine gas or a chlorinating agent such as sulfuryl chloride.

    Industrial Production Methods: Industrial production of 3,4-dichloro-5-ethoxybenzaldehyde often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dichloro-5-ethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 3,4-dichloro-5-ethoxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, amines, thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-dichloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets can vary based on the specific application and the derivatives used .

Comparison with Similar Compounds

The unique combination of chlorine atoms (electron-withdrawing) and an ethoxy group (electron-donating) distinguishes 3,4-dichloro-5-ethoxybenzaldehyde from analogs. Below is a detailed comparison:

Structural and Functional Group Variations

Substituent Effects
Compound Name Substituents Key Differences vs. Target Compound Reactivity/Applications References
This compound 3-Cl, 4-Cl, 5-OCH₂CH₃ Reference compound Versatile in synthesis; drug intermediate
3,5-Dichlorobenzaldehyde 3-Cl, 5-Cl No ethoxy group Less versatile in alkoxy-dependent reactions
4-Ethoxybenzaldehyde 4-OCH₂CH₃ No chlorine substituents Lower electrophilicity; limited halogen-directed applications
3,4-Dihydroxybenzaldehyde 3-OH, 4-OH Hydroxyl groups instead of Cl and ethoxy Antioxidant properties; prone to oxidation
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde 5-OCH₃, allyl group Methoxy (-OCH₃) reduces steric hindrance Altered solubility and biological activity
Halogen vs. Alkoxy Trade-offs
  • Chlorine Atoms : Enhance electrophilic substitution reactions (e.g., aromatic nitration) but reduce solubility in polar solvents.
  • Ethoxy Group : Improves solubility in organic solvents and stabilizes intermediates via resonance. Methoxy (-OCH₃) analogs exhibit faster reaction kinetics, while propoxy (-OCH₂CH₂CH₃) analogs increase lipophilicity .
Positional Isomerism
  • 3,4-Dichloro-5-ethoxy vs. 3,5-Dichloro-4-ethoxy : Chlorine positioning alters electronic distribution. For example, 3,4-dichloro substitution enhances electrophilicity at the para position, favoring nucleophilic attacks .

Physicochemical Properties

Property This compound 3,5-Dichlorobenzaldehyde 4-Ethoxybenzaldehyde
Molecular Weight 219.06 g/mol 191.02 g/mol 150.17 g/mol
Solubility Moderate in DMSO, chloroform Low in polar solvents High in ethanol
Boiling Point ~290°C (estimated) ~250°C ~230°C

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